![molecular formula C25H54NO6P B163674 (2r)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate CAS No. 78858-44-3](/img/structure/B163674.png)
(2r)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate
Overview
Description
(2R)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate, also known as HMPT, is a phospholipid derivative that is widely used in laboratory experiments. HMPT is a naturally occurring phospholipid that is found in the cell membrane of eukaryotic cells. It is mainly used as a surfactant and as a stabilizer for proteins, lipids, and other molecules. In addition, HMPT has been used for scientific research applications in the fields of biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for HMPT.
Scientific Research Applications
Promoting Megakaryocytic Differentiation
A derivative of (2r)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate, specifically 2‐(Trimethylammonium)ethyl (R)‐3‐methoxy‐3‐oxo‐2‐stearamidopropyl phosphate, has been found to promote megakaryocytic differentiation in myeloid leukemia cells and primary human CD34+ hematopoietic stem cells. This differentiation is characterized by cell cycle arrest, cell size increase, and polyploidization. The compound also increases the expression of megakaryocyte-specific cell surface markers. This discovery has potential therapeutic implications for thrombocytopenia (Limb et al., 2015).
Enhancing Thrombopoietin-Induced Differentiation
A study demonstrated that (2r)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate enhances megakaryopoiesis and plateletogenesis from primary hematopoietic stem cells induced by thrombopoietin. It suggests that this compound can partially replace or supplement thrombopoietin, offering a potential approach for efficient platelet production in vitro and possible cell-based therapies (Kim et al., 2019).
Suppressing Osteoclast Maturation and Bone Resorption
The compound inhibits osteoclast maturation from progenitor cells and blocks the resorptive function of mature osteoclasts. It disrupts the actin cytoskeleton by impairing downstream signaling of c-Fms, a receptor for macrophage-colony stimulating factor. This indicates its potential as a new class of antiresorptive drugs for treating bone loss associated with increased osteoclast maturation and activity (Park et al., 2014).
Biomembrane Adhesion Applications
A monomer, 2-(methacryloyloxy)ethyl choline phosphate, and its polymerization into a polyvalent choline phosphate have been developed. This provides a universal biomembrane adhesive, rapidly attaching to any mammalian cell membrane and internalizing, valuable for tissue engineering and drug delivery (Yu et al., 2013).
Potential in Biomimetic Calcium Phosphate Mineralization
Poly(ethylene oxide)-based block copolymers with this compound have shown significant effects on biomimetic formation of calcium phosphate. These copolymers, possessing very high molecular weights, are water-soluble and strongly affect the precipitation and dissolution of calcium phosphate, suggesting potential applications in biomineralization and medical implant technology (Mai et al., 2015).
properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRKXGAJMGLIM-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000084 | |
Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylammonio)ethyl phosphate | |
CAS RN |
78858-44-3 | |
Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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